STS-135, also known as N-(adamantan-1-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide, is a synthetic cannabinoid that belongs to a class of compounds designed to mimic the effects of cannabis. It is characterized by its fluoropentylindole structure and is often marketed as a designer drug. The compound acts as a potent agonist for cannabinoid receptors, specifically the human CB1 and CB2 receptors, with effective concentrations (EC50) of approximately 13 nM and 51 nM, respectively . Its design reflects an understanding of structure-activity relationships within the indole class of cannabimimetics, although the specific motivations behind its synthesis remain unclear .
The biological activity of STS-135 is primarily linked to its role as a cannabinoid receptor agonist. In animal studies, it has been shown to induce effects such as bradycardia (slowed heart rate) and hypothermia at doses ranging from 1 to 10 mg/kg in rats, indicating its psychoactive potential . Furthermore, studies have indicated that exposure to STS-135 can alter immune responses, as observed in mouse splenocytes after spaceflight missions . This suggests potential implications for both recreational use and therapeutic applications.
The synthesis of STS-135 involves several steps typical of organic chemistry procedures for producing indole derivatives. While specific synthetic pathways are not extensively documented in public literature, it generally includes:
These methods reflect standard practices in synthesizing complex organic molecules with desired pharmacological properties .
Studies investigating the interactions of STS-135 with biological systems have revealed significant insights into its mechanism of action. Research has demonstrated that STS-135 can modulate immune responses in mice exposed to microgravity conditions during space missions . These findings suggest that STS-135 may affect cellular signaling pathways involved in immune function and stress responses. Moreover, its interactions with cannabinoid receptors have been characterized through in vitro assays, confirming its efficacy as a receptor agonist .
Several compounds share structural similarities with STS-135 and exhibit comparable biological activities. Here is a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Cannabinoid Receptor Affinity | Unique Features |
|---|---|---|---|
| 5F-AKB-48 | Fluorinated indole | Moderate | Known for high potency and longer duration effects |
| JWH-018 | Naphthoylindole | High | One of the first synthetic cannabinoids |
| AM-2201 | Indole derivative | Very high | Potent agonist with significant psychoactive effects |
| XLR-11 | Fluorinated indole | Moderate | Developed as a cannabimimetic agent |
STS-135 stands out due to its specific fluoropentyl modification which enhances its binding affinity for cannabinoid receptors compared to other compounds like JWH-018 and AM-2201 .
The synthesis of N-(Adamantan-1-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide, commonly designated as STS-135, follows established synthetic protocols for indole carboxamide derivatives [1]. The compound possesses a molecular formula of C₂₄H₃₁FN₂O with a molecular weight of 382.24 daltons [3]. The synthetic approach involves a multi-step pathway that can be categorized into two primary synthetic routes.
Primary Synthetic Route
The predominant synthetic route initiates with the preparation of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid as the key intermediate [14]. The synthesis begins with indole compound 13, which undergoes alkylation with 1-bromo-5-fluoropentane [14]. This reaction is followed by the addition of trifluoroacetic anhydride to furnish the trifluoroacetyl intermediate 14 in a convenient one-pot procedure [14]. The trifluoroacetyl intermediate is subsequently hydrolyzed at reflux conditions using potassium hydroxide in methanol and toluene mixture to yield 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid 15 in good yield [14].
The formation of the target compound involves standard amide coupling conditions utilizing an EDC/HOBt regime with the appropriate adamantyl amine derivative [14]. The carboxylic acid group is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) to facilitate amide bond formation [31]. The reaction proceeds through the formation of an active O-acylisourea intermediate that undergoes nucleophilic attack by the primary amino group of adamantan-1-amine [31].
Alternative Synthetic Approaches
Alternative synthetic methodologies have been explored for the preparation of adamantyl carboxamide derivatives [30]. These approaches involve the direct coupling of adamantane-1-carboxylic acid derivatives with appropriately substituted indole amines [7]. The synthesis pathway of adamantyl carboxamide compounds can be achieved through the coupling of 1-adamantane carboxylic acid with various amino compounds using standard coupling reagents [7].
The optimization of the fluoropentylindole and adamantyl carboxamide linkages represents a critical aspect of STS-135 synthesis, requiring careful control of reaction conditions to maximize yield and minimize byproduct formation [34]. The carboxamide bond formation between the fluoropentylindole carboxylic acid and adamantan-1-amine requires specific optimization parameters to achieve efficient coupling.
Coupling Reagent Optimization
Research has demonstrated that the combination of EDC, DMAP, and catalytic amounts of HOBt provides optimal results for amide coupling with electron-deficient amines and functionalized carboxylic acids [34]. The use of 1 equivalent of EDC and 1 equivalent of 4-dimethylaminopyridine (DMAP) with catalytic HOBt and N,N-diisopropylethylamine provides superior yields compared to traditional coupling methods [34]. This protocol has proven particularly effective for coupling aromatic amines with functionalized carboxylic acids [34].
Reaction Condition Parameters
The optimization studies indicate that carbodiimide crosslinking reactions are most efficient under acidic conditions at pH 4.5, though phosphate buffers and neutral pH conditions up to 7.2 remain compatible with reduced efficiency [31]. The reaction proceeds through the formation of an unstable O-acylisourea intermediate in aqueous solutions, making proper pH control essential for maximizing coupling efficiency [31].
For challenging coupling reactions involving sterically hindered substrates and electron-deficient amines, alternative protocols utilizing acyl fluoride formation have shown promise [32]. These methods involve in situ formation of acyl fluorides followed by reaction with amines at elevated temperatures, providing efficient coupling where standard methods fail [32].
Solvent System Optimization
The choice of solvent system significantly impacts the coupling efficiency and product yield [14]. Dimethylformamide (DMF) has been identified as the preferred solvent for amide coupling reactions involving indole carboxylic acids [14]. The reaction mixture typically contains 1-hydroxybenzotriazole (1.1 equivalents), EDC (1.2 equivalents), triethylamine (3.3 equivalents), and the appropriate amine (1.1 equivalents) in DMF [14].
Purity assessment and byproduct profiling of STS-135 synthesis requires comprehensive analytical methodologies to ensure product quality and identify potential impurities [17]. High-performance liquid chromatography coupled with mass spectrometry represents the primary analytical approach for purity determination and structural characterization of synthetic cannabinoids [16].
Chromatographic Analysis Methods
The analytical characterization of STS-135 employs reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet detection optimized for cannabinoid analysis [17]. The chromatographic separation typically utilizes octadecyl-type columns with gradient elution modes, providing effective separation of the target compound from potential impurities [16]. Research has shown that synthetic cannabinoids from various sources demonstrate purity ranges of 75-100% when compared to validated standards [17].
Mass Spectrometric Characterization
Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) provides detailed structural information for purity assessment [22]. The fragmentation patterns of STS-135 show characteristic ions at m/z values corresponding to the naphthoyl and indole moieties, facilitating identification and quantification [16]. The protonated molecular ion serves as the precursor for product ion scanning, generating fragment ions that reflect the chemical structure [16].
Metabolite and Byproduct Identification
Comprehensive metabolite profiling studies have identified 29 STS-135 metabolites generated through mono-, di-, and trihydroxylation, dealkylation, oxidative defluorination, and glucuronidation reactions [29]. The primary metabolites include monohydroxylated STS-135 (M25) and dihydroxylated STS-135 (M21), which represent the most abundant transformation products [6]. The metabolite M25 shows hydroxylation on the aliphatic adamantane ring with mass spectral fragments at m/z 151, while maintaining an unaltered N-fluoropentylindole moiety [29].
Analytical Method Validation
The validation parameters for STS-135 analysis include linearity, precision, accuracy, and detection limits [18]. The calibration curves demonstrate linearity over concentration ranges of 0.0625-125 μg/mL with correlation coefficients (r²) ≥ 0.998 [18]. Limits of detection typically fall below 0.015 μg/mL, providing adequate sensitivity for purity assessment applications [18]. The method employs fluorimetric detection with excitation and emission wavelengths of 280 nm and 350 nm, respectively [18].
| Analytical Parameter | Value | Reference Method |
|---|---|---|
| Linear Range | 0.0625-125 μg/mL | RP-HPLC-Fluorescence [18] |
| Correlation Coefficient | r² ≥ 0.998 | Statistical Analysis [18] |
| Detection Limit | < 0.015 μg/mL | Fluorimetric Detection [18] |
| Purity Range | 75-100% | Comparative Analysis [17] |
Industrial-scale production of STS-135 faces multiple challenges common to synthetic organic compound manufacturing, including process optimization, quality control, and regulatory compliance [22]. The transition from laboratory-scale synthesis to industrial production requires careful consideration of reaction scalability, equipment limitations, and economic factors [25].
Process Scale-Up Considerations
The scale-up of organic syntheses involves fundamental challenges related to heat transfer, mixing efficiency, and reaction time optimization [25]. Research indicates that reaction times typically increase significantly during scale-up, with industrial processes often requiring 3+ days from start to finish for complex synthetic sequences [25]. The overall yield considerations become critical, as 90% yield over 12 synthetic steps results in only 28% overall yield, while 70% yield over the same number of steps produces merely 1% overall yield [25].
Manufacturing Process Optimization
Industrial production methods for adamantane derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity . Techniques such as microwave-assisted synthesis have been employed to enhance reaction rates and yields in pharmaceutical manufacturing . The development of continuous flow processes represents a significant advancement for indole derivative synthesis, enabling precise control of reaction parameters and improved scalability [27].
Quality Control and Regulatory Challenges
The manufacturing of synthetic cannabinoids faces significant quality control challenges due to improper manufacturing practices and uncontrolled packaging processes [22]. Industrial production requires implementation of comprehensive control strategies that include controls on material attributes, in-process controls, and final product specifications [26]. The control strategy must address raw materials, starting materials, intermediates, reagents, and primary packaging materials throughout the manufacturing process [26].
Solvent and Waste Management
Industrial-scale production involves optimization of solvent usage and waste management protocols [25]. Scale-up processes often allow for concentration optimization, potentially reducing solvent-to-reagent ratios from 200:1 to 40:1 or lower, resulting in reduced distillation times and improved process efficiency [25]. The implementation of green chemistry principles becomes essential for sustainable industrial production [24].
Equipment and Infrastructure Requirements
The industrial synthesis of indole derivatives requires specialized equipment capable of handling the harsh reaction conditions and various byproducts generated during production [24]. Current industrial production methods for indole and its derivatives primarily rely on Fischer indole synthesis, though alternative bio-based methods are being developed to address environmental concerns [24]. The chemical synthesis approach requires harsh reaction conditions and generates toxic byproducts, necessitating appropriate containment and treatment systems [24].
| Production Challenge | Impact Factor | Mitigation Strategy |
|---|---|---|
| Reaction Time Extension | 3-5x increase [25] | Process Optimization |
| Yield Degradation | Exponential decrease [25] | Step Reduction |
| Solvent Consumption | High volume requirement [25] | Concentration Optimization |
| Quality Control | Regulatory compliance [22] | Comprehensive Testing |
| Environmental Impact | Toxic byproducts [24] | Green Chemistry Methods |
Detailed binding affinity studies utilizing native rat and mouse cannabinoid receptor 1 preparations have established the pharmacological profile of STS-135 [4] [6]. The compound binds with high affinity to cannabinoid receptor 1 receptors in rat cerebral cortex homogenates and stimulates cannabinoid receptor 1-induced guanosine 5'-triphosphate gamma sulfur 35 binding with considerable potency and efficacy [4] [6].
| Parameter | Value | Receptor Type | Reference |
|---|---|---|---|
| Effective Concentration 50 | 13 nanomolar | Cannabinoid Receptor 1 | [1] [3] |
| Effective Concentration 50 | 51 nanomolar | Cannabinoid Receptor 2 | [1] [3] |
| In Vivo Effective Dose | 0.15 milligram per kilogram (intravenous) | Dopamine Release | [4] [5] |
| Selectivity Ratio | 3.9-fold | Cannabinoid Receptor 1/Cannabinoid Receptor 2 | [1] [3] |
The functional activity profile demonstrates that STS-135 exhibits higher effective concentration 50 and lower maximum response values as cannabinoid receptor 1 agonist compared to BB-22 and 5F-PB-22, but still maintains comparatively more favorable pharmacological properties than JWH-018 [4] [5]. The compound's binding cooperativity and receptor activation profiles position it as a super-high cannabinoid receptor 1 agonist within the third-generation synthetic cannabinoid class [4] [5].
STS-135 demonstrates robust functional activity in various cellular assay systems, exhibiting full agonist behavior at both cannabinoid receptor subtypes [4] [7]. In vitro studies utilizing FLIPR membrane potential assays have revealed that STS-135 produces similar full agonist profiles at cannabinoid receptor 1 (effective concentration 50 = 16-43 nanomolar) and cannabinoid receptor 2 (effective concentration 50 = 29-216 nanomolar) receptors [7].
Cellular functional studies indicate that STS-135 activates cannabinoid receptor 1-mediated signaling pathways through coupling to inhibitory G proteins [4] [6]. The compound stimulates cannabinoid receptor 1-induced guanosine 5'-triphosphate gamma sulfur 35 binding, demonstrating functional receptor activation beyond simple binding affinity [4] [6]. In dopaminergic signaling assays, STS-135 increased dialysate dopamine concentrations in the nucleus accumbens shell at doses consistent with its in vitro affinity for cannabinoid receptor 1 receptors [4] [5].
The compound exhibits significant metabolic liability in cellular systems, with less than 25% of the parent compound remaining after 3 hours of incubation with human hepatocytes [3] [8]. Primary metabolites generated through cellular biotransformation include mono-, di-, and trihydroxylated species, with monohydroxy STS-135 (M25) and dihydroxy STS-135 (M21) representing the major metabolites [3] [8]. These metabolic transformations occur predominantly on the adamantane ring system rather than the indole core or fluoropentyl side chain [3] [8].
The structure-activity relationships within the adamantoylindole class reveal critical molecular features governing cannabinoid receptor activity [7] [9]. STS-135 belongs to the indole-3-carboxamide subclass, distinguished from adamantoylindoles by the presence of a carboxamide linkage rather than a direct carbonyl connection between the adamantyl group and indole ring [1] [2].
The adamantyl carboxamide group in STS-135 has been specifically designed to increase affinity for the peripheral cannabinoid receptor 2, representing an understanding of structure-activity relationships within the indole class of cannabimimetics [1] [2]. This structural modification differentiates STS-135 from related compounds such as AB-001 (1-pentyl-3-(1-adamantoyl)indole), which lacks the carboxamide linkage [2] [7].
The 5-fluoropentyl substitution at the nitrogen position of the indole ring enhances binding affinity for cannabinoid receptors compared to non-fluorinated analogs . This fluoropentylindole structure mirrors that found in AM-2201, another potent synthetic cannabinoid, suggesting convergent evolution in synthetic cannabinoid design toward enhanced receptor binding [1] [2].
Comparative structure-activity analysis indicates that the indole ring system is preferred for maintaining high binding affinity to cannabinoid receptors, while the carboxamide linkage and adamantyl substitution contribute to receptor selectivity profiles [11] [12]. The presence of the fluorine atom on the terminal carbon of the pentyl chain appears to be a common modification across multiple synthetic cannabinoid series, contributing to enhanced receptor binding and potentially altered pharmacokinetic properties [1] [3].